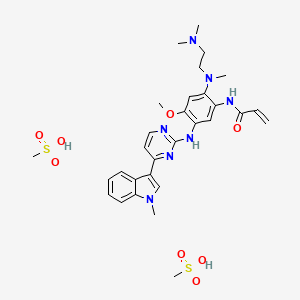

Nalpha-boc-nepsilon-tetradecanoyl-l-lysineboc-lys(myr)-oh

Overview

Description

Scientific Research Applications

HIV-Protease Inhibition

A study explored the use of Nalpha-isobutyl-Nalpha-arylsulfonamido-(Nepsilon acyl) lysine derivatives as HIV protease inhibitors. The research focused on optimizing the Nepsilon-acyl-phenyl spacer, finding compounds with sub-nanomolar potency on the purified enzyme (Stranix et al., 2003).

Creation of Bio-Inspired Hybrid Fibers

Research on poly(L-lysine)s substituted with Nepsilon tetrapeptide demonstrated applications in enzyme-mediated interpolymer cross-linking, leading to the creation of bio-inspired hybrid fibers with enhanced mechanical strength (Tonegawa et al., 2004).

Conversion in Maillard Reaction

Nepsilon-(carboxymethyl)lysine (CML) formation from Amadori compounds is significantly accelerated under alkaline conditions, as shown in studies using glycated human serum albumin and model compounds like Nalpha-t-butyloxycarbonyl-Nepsilon-fructoselysine (Boc-FL) (Nagai et al., 1998).

Applications in Enzyme Studies

A series of Nepsilon-poly-alpha-glutamyl and Nepsilon-polylysyl derivatives of Nalpha-pteroyllysine were tested as substrates and inhibitors for dihydrofolate reductase and thymidylate synthetase, showing variations in activity and substrate specificity (Plante et al., 1976).

DNA Cleavage and Interaction Studies

Nalpha,Nepsilon-di[N-(O,O-diisopropyl)phosphoryl-L-leucy]-L-lysyl-methyl ester and related compounds were found to efficiently cleave supercoiled DNA, indicating their potential for DNA interaction and cleavage studies (Feng et al., 2006).

Insulin Analog Synthesis

Studies involving the preparation and application of NalphaB1,Nepsilon29-Boc2-insulin demonstrated its potential in insulin analog synthesis and its activity in assays (Friesen et al., 1978).

Further HIV-Protease Inhibition Studies

Further research into lysine sulfonamide analogues showcased the synthesis and evaluation of Nepsilon-benzylic ureas as novel HIV protease inhibitors (Stranix et al., 2004).

Semisynthetic Insulin Analog Production

A novel semisynthetic route for insulin analogues was reported, modifying the amino-terminus of the A-chain, demonstrating potential in diabetes research (Dj & Offord, 1977).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

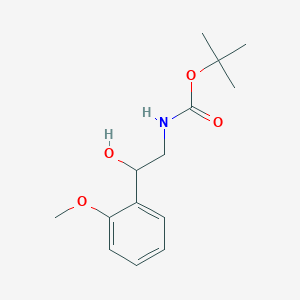

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(tetradecanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-19-22(28)26-20-17-16-18-21(23(29)30)27-24(31)32-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZILJBTAXBKBI-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-boc-nepsilon-tetradecanoyl-l-lysineboc-lys(myr)-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.